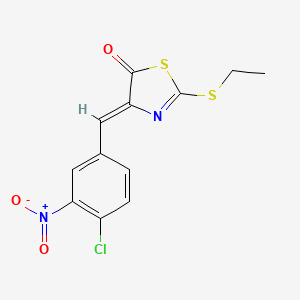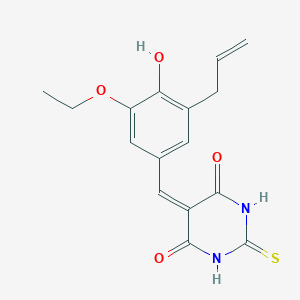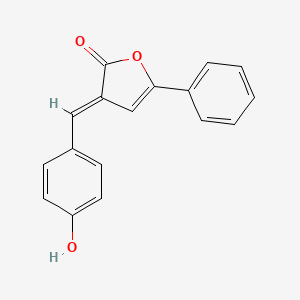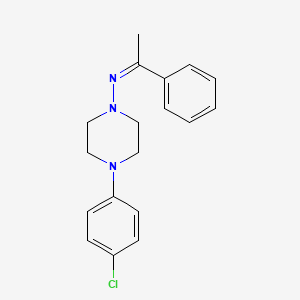
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one, also known as MDPT, is a synthetic compound that belongs to the cathinone family. It has gained attention in the scientific community due to its potential use as a research chemical. MDPT has been synthesized and studied for its possible therapeutic applications, as well as its mechanism of action and physiological effects.
Mecanismo De Acción
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one acts as a reuptake inhibitor of dopamine and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to an increase in mood, energy, and focus. 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has been shown to have stimulant effects on the central nervous system, similar to other cathinone derivatives. It has been shown to increase heart rate, blood pressure, and body temperature. 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has also been shown to have an effect on the release of various hormones, including cortisol and prolactin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have a high affinity for dopamine and serotonin transporters, making it a useful tool for studying the effects of these neurotransmitters on behavior and mood. However, the stimulant effects of 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one may limit its use in certain experiments, and its potential for abuse and addiction must be taken into consideration.
Direcciones Futuras
There are several potential future directions for research on 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one. One area of interest is its potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one in humans. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin in behavior and mood. Future research may also focus on the development of new cathinone derivatives with improved therapeutic potential and reduced risk of abuse and addiction.
Métodos De Síntesis
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one can be synthesized by reacting 3,4-methylenedioxyphenyl-2-nitropropene with phenylacetone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has been studied for its potential therapeutic applications in various fields, including neuroscience and pharmacology. It has been shown to have an affinity for the dopamine and serotonin transporters, which are involved in the regulation of mood and behavior. 3-(1,3-benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one has also been studied for its potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12(9-15(19)13-5-3-2-4-6-13)18-14-7-8-16-17(10-14)21-11-20-16/h2-10,18H,11H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWZBHJLUFDHNB-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylamino)-1-phenyl-2-buten-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(aminosulfonyl)benzyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5912143.png)
![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912151.png)

![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)

![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)
![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)

![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![7-hydroxy-3,4-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912226.png)